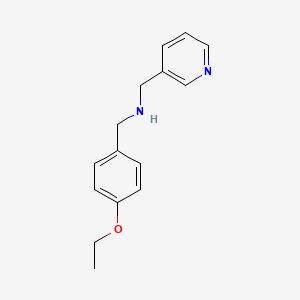
(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives
科学的研究の応用
(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a probe to study enzyme-substrate interactions.
作用機序
The mechanism of action of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be compared with other similar compounds such as:
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and biological activity.
(4-Chloro-benzyl)-pyridin-3-ylmethyl-amine:
(4-Nitro-benzyl)-pyridin-3-ylmethyl-amine: The nitro group introduces additional reactivity, making this compound useful in different types of chemical reactions
生物活性
(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound characterized by its unique structural features, including an ethoxy group attached to a benzyl moiety and a pyridine ring. This structure suggests potential biological activities that can be harnessed for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This compound's structural features contribute to its lipophilicity and interaction with biological membranes, which are crucial for its bioactivity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of the ethoxy group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various pathogens. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. Comparative studies show that it has activity comparable to other known antimicrobial agents.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective potential in cellular models of neurodegeneration. Studies suggest that it may inhibit pathways associated with neuronal cell death, possibly through modulation of signaling pathways related to apoptosis and inflammation .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Binding to these targets modulates their activity, leading to various biological effects. Notably, it may influence the ERK signaling pathway, which is critical in cell proliferation and survival .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-Ethoxybenzaldehyde | Ethoxy group on benzaldehyde | Antimicrobial |
| 3-Pyridinyl-methylamine | Pyridine ring attached to methyl | Neuroprotective effects |
| 2-(4-Ethoxyphenyl)thiazole | Ethoxyphenyl linked to thiazole | Antioxidant and anticancer activity |
| This compound | Ethoxy group with pyridine-derived amine | Antioxidant, antimicrobial, neuroprotective |
This table highlights how the combination of an ethoxy group with a pyridine-derived amine structure may influence solubility and bioactivity differently compared to structurally similar compounds.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound:
- In vitro studies : A series of analogs were synthesized and tested for their cytotoxicity against human leukemia U937 cells. The results indicated that modifications in the ethoxy group position led to significant changes in anti-proliferative activity .
- Animal models : In vivo studies demonstrated that administration of this compound resulted in improved cognitive function in models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
特性
IUPAC Name |
1-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-15-7-5-13(6-8-15)10-17-12-14-4-3-9-16-11-14/h3-9,11,17H,2,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNSZEZLJVCJAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













